
2-Methoxyphenol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenol, also known as guaiacol, is an organic compound with the molecular formula C7H8O2. It is a naturally occurring phenolic compound derived from the pyrolysis of lignin, a major component of wood. Guaiacol is commonly used as a flavoring agent, fragrance, and in the synthesis of various pharmaceuticals. When combined with sulfuric acid, it forms a complex that has unique chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxyphenol can be synthesized through the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2
In industrial settings, guaiacol is often produced by the pyrolysis of lignin, which involves heating lignin in the absence of oxygen to break it down into smaller molecules, including guaiacol .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyphenol undergoes various chemical reactions, including:
Oxidation: Guaiacol can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of guaiacol can yield catechol.
Substitution: Guaiacol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid produces nitroguaiacol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Quinones
Reduction: Catechol
Substitution: Nitroguaiacol, halogenated guaiacol derivatives
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including vanillin and eugenol.
Biology: Acts as an antioxidant and is used in studies related to oxidative stress and free radical biology.
Medicine: Guaiacol derivatives are used in pharmaceuticals for their antiseptic and anesthetic properties.
Industry: Employed in the production of flavorings, fragrances, and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 2-methoxyphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant property is due to the presence of the hydroxyl group attached to the aromatic ring, which can easily donate a hydrogen atom to reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
2-Methoxyphenol is similar to other methoxyphenols, such as 3-methoxyphenol and 4-methoxyphenol. it is unique in its widespread natural occurrence and its role as a precursor to important compounds like vanillin and eugenol . Other similar compounds include:
3-Methoxyphenol:
4-Methoxyphenol:
Conclusion
2-Methoxyphenol, when combined with sulfuric acid, forms a compound with diverse chemical properties and applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
10402-51-4 |
|---|---|
Molekularformel |
C14H18O8S |
Molekulargewicht |
346.35 g/mol |
IUPAC-Name |
2-methoxyphenol;sulfuric acid |
InChI |
InChI=1S/2C7H8O2.H2O4S/c2*1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2*2-5,8H,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
XNEVEABVNVBACM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1O.COC1=CC=CC=C1O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


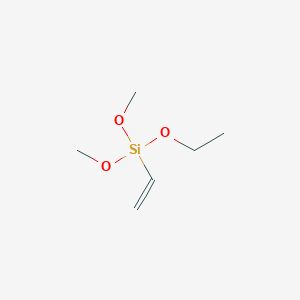
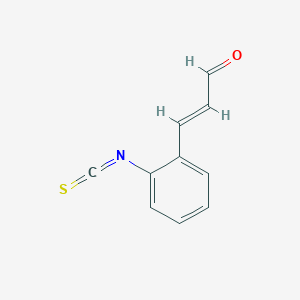


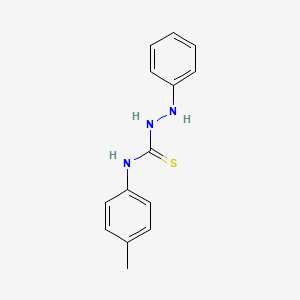

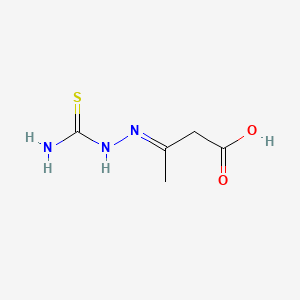
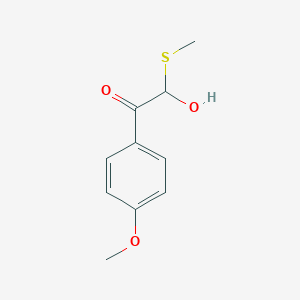
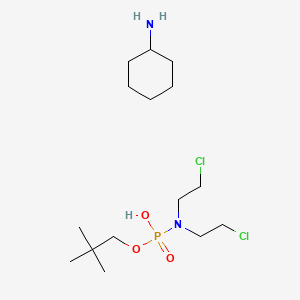
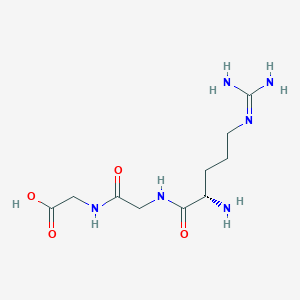

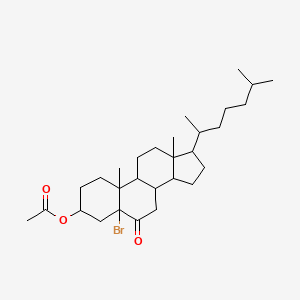
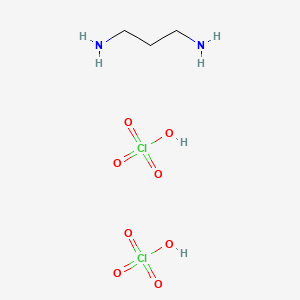
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
